S-Ethyl acetothioacetate
Description
Properties
IUPAC Name |
S-ethyl 3-oxobutanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMERQNHZTBWLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337068 | |
| Record name | S-Ethyl acetothioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3075-23-8 | |
| Record name | S-Ethyl acetothioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Ethyl acetothioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ethyl acetothioacetate can be synthesized through the esterification of acetoacetic acid with ethanethiol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds as follows:
CH3COCH2COOH+C2H5SH→CH3COCH2COSC2H5+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thioester group in this compound can be substituted by nucleophiles, leading to the formation of various derivatives. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioester derivatives with various functional groups.
Scientific Research Applications
Synthesis Applications
S-Ethyl acetothioacetate serves as a precursor in several synthetic pathways:
- Knoevenagel Condensation : This reaction involves the nucleophilic addition of this compound to carbonyl compounds, leading to the formation of α,β-unsaturated carbonyl compounds. This is crucial for synthesizing various pharmaceuticals and agrochemicals.
- Formation of Heterocycles : The compound can react with amines and other nucleophiles to form heterocyclic compounds, which are important in medicinal chemistry.
- Alkylation Reactions : this compound can be used in alkylation reactions to produce more complex molecules, enhancing its utility in drug development.
Pharmaceutical Applications
This compound has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antibacterial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : Research has shown that certain derivatives can reduce inflammation, suggesting potential use in treating inflammatory diseases .
Agrochemical Applications
The compound is also relevant in agriculture:
- Pesticide Development : this compound can be utilized in synthesizing novel pesticides that target specific pests while minimizing environmental impact. Its derivatives have shown efficacy against various agricultural pests .
Analytical Applications
This compound is used as a reagent in analytical chemistry:
- Chromatographic Analysis : It serves as a solvent or derivatizing agent in chromatographic techniques, aiding in the identification and quantification of various analytes .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the compound's structure could enhance its efficacy.
Case Study 2: Pesticide Development
Research on the application of this compound in creating new pesticides revealed promising results. The synthesized compounds showed effective pest control with lower toxicity levels compared to conventional pesticides, highlighting their potential for sustainable agriculture.
Mechanism of Action
The mechanism of action of S-Ethyl acetothioacetate involves its reactivity as a thioester. The sulfur atom in the thioester group can participate in nucleophilic attacks, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the thioester group plays a central role in the compound’s reactivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : S-Ethyl ethanethioate
- Synonyms: Ethyl thioacetate, S-Ethyl thiolacetate, Ethanethioic acid S-ethyl ester .
- Molecular Formula : C₄H₈OS
- Molecular Weight : 104.17 g/mol
- CAS Number : 625-60-5
Structural and Functional Group Comparisons
Table 1: Structural Features
| Compound | Functional Group | Key Substituents | Molecular Formula | CAS Number |
|---|---|---|---|---|
| S-Ethyl acetothioacetate | Thioester | Ethyl (-SC₂H₅) | C₄H₈OS | 625-60-5 |
| S-Methyl thioacetate | Thioester | Methyl (-SCH₃) | C₃H₆OS | 1534-08-3 |
| S-Ethyl trifluorothioacetate | Thioester | Ethyl (-SC₂H₅), CF₃ | C₄H₅F₃OS | 383-64-2 |
| Ethyl acetoacetate | Keto-ester | Acetyl (-COCH₃) | C₆H₁₀O₃ | 141-97-9 |
Physical and Chemical Properties
Table 2: Key Physical Properties
Key Observations :
- Thioesters (e.g., S-ethyl and S-methyl analogs) generally exhibit lower boiling points compared to oxygen esters (e.g., ethyl acetoacetate) due to weaker intermolecular forces .
- The trifluoromethyl group in S-ethyl trifluorothioacetate reduces boiling point (90.5°C) compared to non-fluorinated analogs, likely due to increased volatility .
Thioesters vs. Oxygen Esters:
- Thioesters (this compound) :
- Oxygen Esters (Ethyl acetoacetate): Exhibit keto-enol tautomerism, enabling condensation reactions (e.g., Claisen, Acetoacetic Ester Synthesis) .
Fluorinated vs. Non-Fluorinated Thioesters:
- S-Ethyl trifluorothioacetate: The electron-withdrawing CF₃ group enhances electrophilicity, making it a potent trifluoroacetylating agent in peptide modification . Applications differ significantly from non-fluorinated analogs, emphasizing its role in biochemical toolkits .
Thioglycosides (S-Ethyl Derivatives):
- S-Ethyl thioglycosides are used in glycosylation studies, where the ethyl group stabilizes the anomeric position without steric hindrance .
Biological Activity
S-Ethyl acetothioacetate (SEAA) is a compound of increasing interest in the field of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of SEAA, including its mechanisms of action, relevant case studies, and research findings.
This compound is an organosulfur compound characterized by its thioester functional group. It can be synthesized through various methods, often involving the reaction of ethyl acetate with thiol compounds under acidic conditions. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
1. Antimicrobial Properties
Research has shown that SEAA exhibits significant antimicrobial activity against a range of pathogens. A study indicated that SEAA demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Effects
Several studies have explored the anticancer properties of SEAA. For instance, SEAA was found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study highlighted that treatment with SEAA resulted in increased rates of apoptosis in Eca-109 cells, a human esophageal cancer line, by upregulating PPARγ expression and inducing cell cycle arrest at the S phase (see Table I) .
| Concentration (µg/ml) | 24 h Apoptosis (%) | 48 h Apoptosis (%) | 72 h Apoptosis (%) |
|---|---|---|---|
| Control | 1.463±0.055 | 1.630±0.155 | 1.763±0.045 |
| 10 | 1.756±0.040 | 4.430±0.060 | 7.173±0.251 |
| 20 | 2.016±0.015 | 5.800±0.010 | 7.350±0.043 |
| 50 | 2.700±0.200 | 6.876±0.025 | 7.516±0.015 |
3. Anti-inflammatory Activity
SEAA has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.
The biological effects of SEAA are attributed to its ability to interact with various biological targets:
- Cell Signaling Pathways : SEAA modulates key signaling pathways involved in apoptosis and inflammation, particularly through PPARγ activation.
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, leading to structural changes that compromise cell integrity.
Case Studies and Research Findings
- Cell Cycle Arrest and Apoptosis : A detailed study on Eca-109 cells demonstrated that SEAA treatment led to significant alterations in cell cycle distribution and increased apoptosis rates, highlighting its potential as an anticancer agent .
- Microbial Inhibition : In another study, SEAA was tested against various microbial strains, showing effective inhibition at low concentrations, which supports its use as an antimicrobial agent .
- Inflammatory Response Modulation : Research indicated that SEAA could reduce inflammatory markers in cultured macrophages, suggesting its utility in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing S-ethyl acetothioacetate in a laboratory setting?
- Methodological Answer : Synthesis typically involves the reaction of thioacetic acid with ethyl halides under controlled conditions. Key factors include maintaining anhydrous conditions to prevent hydrolysis, using catalysts like pyridine to enhance reactivity, and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) . Purification often employs fractional distillation due to the compound’s volatility (boiling point ~90°C) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ester and thioester functional groups. Infrared (IR) spectroscopy confirms the presence of C=O (1680–1720 cm⁻¹) and C-S (600–700 cm⁻¹) bonds. Mass spectrometry (MS) provides molecular weight validation (m/z 104.171 for [M+H]⁺) . Chromatographic methods (HPLC/GC) quantify impurities, ensuring ≥95% purity for experimental reproducibility .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound’s flammability (flash point 39°F) necessitates storage in explosion-proof refrigerators. Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste channels .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in novel synthetic pathways?
- Methodological Answer : Systematic variation of solvent polarity (e.g., dichloromethane vs. THF), temperature (25–60°C), and catalyst loading (e.g., DMAP vs. triethylamine) is recommended. Design of Experiments (DoE) tools like factorial analysis can identify critical parameters. Kinetic studies via in-situ FTIR or Raman spectroscopy provide real-time reaction monitoring . Validate optimized conditions through triplicate runs to ensure robustness .
Q. What strategies address stability challenges of this compound under varying storage conditions?
- Methodological Answer : Degradation studies under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (pH 3–9) conditions reveal instability in acidic media. Stabilization methods include adding radical inhibitors (e.g., BHT) and storing in amber glass under nitrogen. Accelerated stability testing (ICH Q1A guidelines) predicts shelf life, with periodic HPLC analysis to track decomposition products .
Q. How can mechanistic studies elucidate the role of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the carbonyl group) combined with kinetic isotope effects (KIE) can differentiate between concerted and stepwise mechanisms. Computational chemistry (DFT calculations) models transition states and activation energies. Trapping intermediates with silylating agents (e.g., TMSCl) provides experimental evidence of reaction pathways .
Q. What analytical approaches resolve contradictions in experimental data, such as unexpected byproduct formation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies byproduct structures, while 2D NMR (COSY, HSQC) clarifies connectivity. Compare results with literature databases (e.g., SciFinder) to contextualize findings. Statistical tools like Grubbs’ test identify outliers, and multivariate analysis (PCA) isolates variables contributing to anomalies .
Q. How does this compound function in drug delivery systems, and what metrics evaluate its efficacy?
- Methodological Answer : Its thioester group enables covalent conjugation with APIs (e.g., prodrug formulations). Assess drug release kinetics using dialysis membranes under simulated physiological conditions (pH 7.4, 37°C). Cytotoxicity assays (MTT, LDH) evaluate biocompatibility, while stability in serum (e.g., 10% FBS) confirms resistance to enzymatic cleavage .
Methodological Resources
- Data Collection : Use standardized templates (e.g., Electronic Lab Notebooks) to record reaction parameters, spectral data, and safety incidents. Include metadata such as instrument calibration dates and batch numbers of reagents .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-vetted sources. Cross-reference CAS registry entries (383-64-2) for property validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
